molecular formula C19H15ClN2O3S2 B2961840 N'-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797299-67-2

N'-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2961840
CAS No.: 1797299-67-2
M. Wt: 418.91
InChI Key: AVYYXEFJVKCLJA-UHFFFAOYSA-N
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Description

N’-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with multiple functional groups, including a chloro-substituted phenyl ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the amide bond: This can be achieved by reacting an amine with an acid chloride or an anhydride under basic conditions.

    Introduction of the thiophene moiety: This step might involve the use of thiophene derivatives and coupling reactions such as Suzuki or Stille coupling.

    Chlorination and methylation: These steps can be carried out using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide: can be compared with other amides and thiophene-containing compounds.

    N-(5-chloro-2-methylphenyl)acetamide: A simpler amide with similar structural features.

    Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the complex substitution pattern.

Uniqueness

The uniqueness of N’-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S2/c1-11-2-3-13(20)8-15(11)22-19(25)18(24)21-9-14-4-5-16(27-14)17(23)12-6-7-26-10-12/h2-8,10H,9H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYYXEFJVKCLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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